molecular formula C9H10N2O2 B12576979 2-Diazonio-1-[(2-methylidenebut-3-en-1-yl)oxy]buta-1,3-dien-1-olate CAS No. 188609-27-0

2-Diazonio-1-[(2-methylidenebut-3-en-1-yl)oxy]buta-1,3-dien-1-olate

Cat. No.: B12576979
CAS No.: 188609-27-0
M. Wt: 178.19 g/mol
InChI Key: BENHLIFEUHWQDB-UHFFFAOYSA-N
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Description

2-Diazonio-1-[(2-methylidenebut-3-en-1-yl)oxy]buta-1,3-dien-1-olate is a chemical compound known for its unique structure and reactivity. This compound is characterized by the presence of a diazonium group and a butadiene moiety, which makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diazonio-1-[(2-methylidenebut-3-en-1-yl)oxy]buta-1,3-dien-1-olate typically involves the reaction of a suitable precursor with a diazonium salt. The reaction conditions often require a controlled environment to ensure the stability of the diazonium group. Common reagents used in the synthesis include diazonium salts, butadiene derivatives, and appropriate solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Diazonio-1-[(2-methylidenebut-3-en-1-yl)oxy]buta-1,3-dien-1-olate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The diazonium group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like nucleophiles (e.g., amines, alcohols) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-Diazonio-1-[(2-methylidenebut-3-en-1-yl)oxy]buta-1,3-dien-1-olate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Diazonio-1-[(2-methylidenebut-3-en-1-yl)oxy]buta-1,3-dien-1-olate involves its reactivity with various molecular targets. The diazonium group can participate in electrophilic substitution reactions, while the butadiene moiety can undergo polymerization or addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing structures.

Comparison with Similar Compounds

Similar Compounds

    2-Diazonio-1-[(2-methylidenebut-3-en-1-yl)oxy]buta-1,3-dien-1-olate: Similar compounds include other diazonium salts and butadiene derivatives.

    Unique Features: The unique combination of a diazonium group and a butadiene moiety distinguishes this compound from others, providing distinct reactivity and applications.

Highlighting Uniqueness

The presence of both a diazonium group and a butadiene moiety in a single molecule allows for a wide range of chemical reactions and applications, making this compound a valuable compound in scientific research and industrial processes.

Properties

CAS No.

188609-27-0

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

2-methylidenebut-3-enyl 2-diazobut-3-enoate

InChI

InChI=1S/C9H10N2O2/c1-4-7(3)6-13-9(12)8(5-2)11-10/h4-5H,1-3,6H2

InChI Key

BENHLIFEUHWQDB-UHFFFAOYSA-N

Canonical SMILES

C=CC(=C)COC(=O)C(=[N+]=[N-])C=C

Origin of Product

United States

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